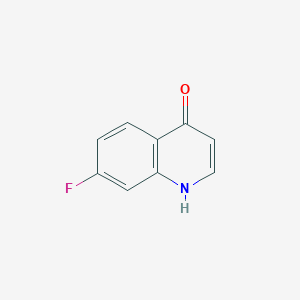

7-Fluoroquinolin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHGUGJJHJJVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00959908 | |

| Record name | 7-Fluoroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183057-60-5, 391-83-3 | |

| Record name | 7-Fluoro-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183057-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=391-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 391-83-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Fluoroquinolin-4-ol: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Properties, and Applications of a Key Heterocyclic Building Block

Introduction: In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the quinoline scaffold has perennially captured the attention of researchers due to its prevalence in biologically active molecules and functional materials. The strategic introduction of a fluorine atom onto this scaffold can profoundly influence its physicochemical and biological properties, enhancing metabolic stability, binding affinity, and lipophilicity. This guide provides a detailed technical overview of 7-Fluoroquinolin-4-ol (CAS No. 391-83-3), a fluorinated quinoline derivative with significant potential as a versatile intermediate in drug discovery and chemical synthesis.

Core Molecular Identity and Physicochemical Properties

This compound, also known as 7-Fluoro-4-hydroxyquinoline, is a solid organic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 391-83-3 | [1][2][3][4][5] |

| Molecular Formula | C₉H₆FNO | [1][4] |

| Molecular Weight | 163.15 g/mol | [1][4] |

| Appearance | Solid (predicted) | |

| Melting Point | Not experimentally determined for the 7-fluoro isomer. For comparison, the closely related 7-Chloroquinolin-4-ol has a melting point of 276-279 °C. | |

| Boiling Point | Not determined. High decomposition temperature expected. | |

| Solubility | Expected to be sparingly soluble in water and more soluble in polar organic solvents like DMSO and DMF. |

Structural Elucidation and Tautomerism

A crucial aspect of 4-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol form (this compound) and the keto form (7-fluoro-1H-quinolin-4-one). While often depicted as the hydroxyquinoline, the keto form is generally considered to be the predominant tautomer in the solid state and in many solutions. This equilibrium is a critical determinant of the molecule's reactivity and its interactions in biological systems. The position of this equilibrium can be influenced by factors such as the solvent, pH, and temperature.

Synthesis of this compound

The synthesis of 4-hydroxyquinolines is well-established in organic chemistry, with several named reactions providing reliable routes. The Gould-Jacobs and Conrad-Limpach reactions are two of the most prominent methods applicable to the synthesis of this compound.

The Gould-Jacobs Reaction

This method is a powerful tool for constructing the 4-hydroxyquinoline core from an appropriately substituted aniline.[6][7] The reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.

Reaction Scheme:

Caption: The Gould-Jacobs reaction pathway for synthesizing this compound.

Experimental Protocol (Hypothetical):

-

Condensation: 3-Fluoroaniline is reacted with diethyl ethoxymethylenemalonate. This step typically involves mixing the reactants, sometimes in a solvent like ethanol, and heating to facilitate the substitution of the ethoxy group by the aniline nitrogen.

-

Cyclization: The resulting anilinomethylenemalonate intermediate is heated to a high temperature (often in a high-boiling solvent like diphenyl ether or Dowtherm A) to induce an intramolecular cyclization.[8] This electrocyclic reaction forms the quinoline ring system, yielding ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.

-

Saponification and Decarboxylation: The ester is then hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidification. Subsequent heating of the carboxylic acid intermediate leads to decarboxylation, affording the final product, this compound.[6]

The Conrad-Limpach Reaction

An alternative and historically significant route is the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester.[9][10]

Reaction Scheme:

Caption: The Conrad-Limpach reaction for synthesizing a 4-hydroxyquinoline derivative.

Experimental Protocol (Hypothetical):

-

Condensation: 3-Fluoroaniline is condensed with a β-ketoester, such as ethyl acetoacetate, to form a Schiff base intermediate. This step is often carried out at or slightly above room temperature.

-

Thermal Cyclization: The intermediate is then heated to high temperatures, typically around 250 °C, to effect the cyclization and elimination of ethanol, yielding the 4-hydroxyquinoline product.[9][10] The use of a high-boiling, inert solvent can improve yields.[11]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The fluorine atom at the 7-position will cause splitting of the signals for the neighboring protons (H-6 and H-8) due to H-F coupling. The chemical shifts will be influenced by the electronic environment of the quinoline ring system. The proton on the nitrogen atom in the keto tautomer will likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom directly bonded to the fluorine (C-7) will exhibit a large one-bond C-F coupling constant.[12] The carbons at the C-6 and C-8 positions will show smaller two-bond C-F couplings. The carbonyl carbon (C-4) of the predominant keto tautomer is expected to have a chemical shift in the range of 170-180 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. In its predominant keto form, a strong absorption band corresponding to the C=O stretching vibration of the quinolone carbonyl group would be expected in the region of 1620-1650 cm⁻¹.[13] A broad absorption in the 3000-3400 cm⁻¹ region would be indicative of the N-H stretch. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings will appear in the 1400-1600 cm⁻¹ range.[14] A characteristic C-F stretching vibration is also expected, typically in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (163.15). The fragmentation pattern would likely involve the loss of small molecules such as CO and HCN, which is characteristic of quinoline and quinolone structures. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecular ion.

Applications in Research and Drug Development

The 4-quinolone and 4-hydroxyquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a fluorine atom at the 7-position is a common strategy in the design of fluoroquinolone antibiotics, although this compound itself is not an antibiotic. Its primary value lies in its role as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Precursor for Bioactive Molecules

This compound can serve as a starting material for a variety of derivatives. The hydroxyl group at the 4-position can be converted into a leaving group (e.g., a chloride), which can then be displaced by various nucleophiles to introduce diverse side chains. This approach is fundamental to the synthesis of many antimalarial drugs (like chloroquine, which has a 7-chloroquinoline core) and kinase inhibitors for cancer therapy.

Role in Fluoroquinolone Synthesis

The broader class of fluoroquinolones, known for their antibacterial activity, often features a fluorine atom at the 6-position and various substituents at the 7-position. While this compound has the fluorine at a different position, the synthetic methodologies and the understanding of structure-activity relationships (SAR) from the development of fluoroquinolone antibiotics are highly relevant to the exploration of novel derivatives based on this scaffold.

Caption: A generalized workflow for the use of this compound in drug discovery.

Safety and Handling

As a chemical intermediate, this compound should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data is not available, related compounds can be irritants. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for applications in synthetic and medicinal chemistry. Its synthesis can be achieved through established methods like the Gould-Jacobs and Conrad-Limpach reactions. The presence of the fluorine atom and the reactive 4-hydroxy (or 4-keto) group makes it an attractive starting point for the development of novel compounds with diverse biological activities. A thorough understanding of its properties, including its tautomeric nature and spectroscopic characteristics, is essential for its effective utilization in research and development.

References

- 1. CAS 391-83-3 | 4H01-3-63 | MDL MFCD00269612 | 7-Fluoro-4-hydroxyquinoline | SynQuest Laboratories [synquestlabs.com]

- 2. 917562-00-6,4-Amino-2-methyl-7-(trifluoromethyl)quinoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. rdchemicals.com [rdchemicals.com]

- 4. scbt.com [scbt.com]

- 5. Page loading... [guidechem.com]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. Gould-Jacobs Reaction [drugfuture.com]

- 8. mdpi.com [mdpi.com]

- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 13. researchgate.net [researchgate.net]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

A Technical Guide to the Physicochemical Properties of 7-Fluoro-4-hydroxyquinoline: A Medicinal Chemistry Perspective

Abstract

7-Fluoro-4-hydroxyquinoline (7-FHQ) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It serves as a key structural motif in a variety of biologically active agents, where the strategic placement of the fluorine atom can profoundly influence metabolic stability, binding affinity, and membrane permeability.[1] This technical guide provides an in-depth analysis of the core physicochemical properties of 7-FHQ. Moving beyond a simple recitation of data, this document elucidates the critical interplay between its structure, its tautomeric nature, and its behavior in chemical and biological systems. We present not only known data but also provide detailed, field-proven experimental protocols for the determination of key parameters such as pKa, solubility, and lipophilicity, empowering researchers to generate robust and reliable data. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important molecular scaffold.

Introduction: The Strategic Importance of 7-Fluoro-4-hydroxyquinoline

The 4-hydroxyquinoline (or 4-quinolone) scaffold is a privileged structure in pharmacology, forming the backbone of numerous antibacterial, anticancer, and anti-inflammatory agents.[2][3] The introduction of a fluorine atom at the 7-position, creating 7-FHQ, is a common strategy in modern drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can be leveraged to modulate electronic properties, block metabolic oxidation, and enhance binding interactions with target proteins.[1]

A defining characteristic of 4-hydroxyquinolines, including 7-FHQ, is their existence in a state of tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the more dominant keto form (4-quinolone).[4] This equilibrium is highly sensitive to the molecular environment (e.g., solvent polarity, pH) and is the single most important factor governing the compound's physicochemical and spectroscopic behavior. Understanding this tautomerism is paramount to predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

Core Physicochemical Data Summary

| Property | Value | Data Source |

| IUPAC Name | 7-fluoro-1H-quinolin-4-one | N/A |

| CAS Number | 391-83-3 | [5][6] |

| Molecular Formula | C₉H₆FNO | [5] |

| Molecular Weight | 163.15 g/mol | [6] |

| Appearance | Solid, off-white to light yellow powder | [7][8] |

| Boiling Point | 356.1°C at 760 mmHg | Predicted[6] |

| Density | 1.366 g/cm³ | Predicted[6] |

| LogP (Octanol/Water) | 2.08 | Predicted[6] |

| Aqueous Solubility | To be determined experimentally | N/A |

| pKa | To be determined experimentally | N/A |

The Decisive Role of Tautomerism

As introduced, 7-FHQ exists as a mixture of two tautomers: the aromatic alcohol (enol) form and the non-aromatic amide (lactam/keto) form. In most polar solvents and physiological conditions, the equilibrium overwhelmingly favors the lactam (7-fluoro-4-quinolone) tautomer due to its greater polarity and ability to form stable hydrogen-bonded dimers.[4]

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 7-Fluoro-4-hydroxyquinoline - CAS:391-83-3 - 如吉生物科技 [shruji.com]

- 6. Page loading... [guidechem.com]

- 7. 7-Fluoro-4-hydroxy-2-methylquinoline AldrichCPR 18529-03-8 [sigmaaldrich.com]

- 8. 7-Chloro-4-Hydroxyquinoline: Properties, Uses, Safety Data & Supplier in China | High-Quality API & Intermediates [quinoline-thiophene.com]

Introduction: The Significance of the 7-Fluoroquinolin-4-ol Scaffold

An In-depth Technical Guide to the Synthesis of 7-Fluoroquinolin-4-ol: Core Starting Materials and Strategic Execution

The this compound core is a privileged scaffold in modern medicinal chemistry, serving as a critical building block for a multitude of pharmacologically active agents. Its most prominent role is as the foundational intermediate for the vast class of fluoroquinolone antibiotics, including widely used drugs like Ciprofloxacin and Levofloxacin. The strategic placement of the fluorine atom at the C7 position significantly enhances antibacterial activity by improving cell penetration and inhibiting bacterial DNA gyrase and topoisomerase IV. Beyond antibiotics, this motif is integral to the development of kinase inhibitors for oncology, antimalarial agents, and various other therapeutic candidates.

This guide provides a detailed examination of the principal synthetic strategies for constructing this compound from fundamental starting materials. We will move beyond simple procedural lists to explore the underlying chemical logic, compare the strategic advantages of each route, and present field-tested protocols to empower researchers in drug discovery and process development.

Strategic Overview: Major Synthetic Pathways

The synthesis of the quinolin-4-ol ring system is a well-established field in heterocyclic chemistry. For the specific case of this compound, two classical and highly effective methods predominate: the Gould-Jacobs reaction and the Conrad-Limpach-Knorr synthesis . The choice between these routes is often dictated by the availability of starting materials, desired scale, and the specific functional groups required in the final molecule.

The Gould-Jacobs Reaction: A Robust and Versatile Approach

The Gould-Jacobs reaction, first reported in 1939, is arguably the most common and reliable method for constructing the 4-hydroxyquinoline core, especially for precursors to fluoroquinolone antibiotics.[1][2] The strategy involves three key transformations:

-

Condensation: An aniline reacts with an acrylic acid ester derivative.

-

Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization.

-

Hydrolysis & Decarboxylation (Optional): Saponification of the resulting ester followed by decarboxylation yields the final product.

Core Starting Materials

-

3-Fluoroaniline: This is the source of the benzene ring and the crucial C7-fluoro substituent. It is a commercially available liquid.

-

Diethyl Ethoxymethylenemalonate (EMME): This versatile C3 synthon provides the atoms that will form the pyridine ring of the quinolone. It is also commercially available.[3]

Mechanism and Rationale

The reaction proceeds through a well-defined sequence.[4] Initially, the nucleophilic nitrogen of 3-fluoroaniline attacks the electron-deficient alkene of EMME, followed by the elimination of ethanol to form the key intermediate, diethyl (3-fluoroanilino)methylenemalonate. This step is typically performed at moderate temperatures (e.g., 90-130°C).[5][6]

The critical step is the thermal cyclization of this intermediate. This is an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks one of the ester carbonyls. This process requires significant thermal energy, typically achieved by heating the intermediate in a high-boiling point, inert solvent such as diphenyl ether or Dowtherm A at temperatures around 240-260°C.[5] This high-temperature, irreversible cyclization is the driving force of the reaction and ensures the formation of the stable heterocyclic system. The immediate product is ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.

For the synthesis of this compound itself (without the C3-ester), the cyclized product is subjected to saponification with a strong base (e.g., NaOH) to hydrolyze the ester, followed by acidification and heating to induce decarboxylation.

Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 7-Fluoro-4-hydroxyquinoline-3-carboxylate

This protocol describes the synthesis of the key intermediate which can then be decarboxylated if needed.

Step 1: Condensation

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

-

Heat the mixture with stirring at 110-120°C for 2 hours. Ethanol is evolved during this step.

-

After 2 hours, apply a vacuum to the apparatus to remove the remaining ethanol and any unreacted starting materials, yielding the crude intermediate, diethyl (3-fluoroanilino)methylenemalonate, typically as an oil or low-melting solid.

Step 2: Thermal Cyclization

-

In a separate flask, heat a high-boiling solvent (e.g., diphenyl ether, approximately 10 mL per gram of intermediate) to 250°C.

-

Add the crude intermediate from Step 1 dropwise to the hot solvent with vigorous stirring. The addition should be slow enough to maintain the reaction temperature between 240-250°C.

-

After the addition is complete, maintain the reaction at 250°C for an additional 30 minutes.

-

Allow the reaction mixture to cool to below 100°C. The product will often precipitate.

-

Dilute the cooled mixture with a hydrocarbon solvent like hexane or petroleum ether to fully precipitate the product.

-

Collect the solid product by vacuum filtration, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum.

-

The resulting solid is ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate, which can be further purified by recrystallization (e.g., from ethanol or acetic acid).

Visualization of the Gould-Jacobs Workflow

References

An In-depth Technical Guide to the Molecular Structure and Characterization of 7-Fluoroquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoroquinolin-4-ol is a pivotal heterocyclic compound, serving as a key structural motif in numerous pharmacologically active agents, most notably in the development of fluoroquinolone antibiotics. An exacting understanding of its molecular architecture and physicochemical properties is paramount for the rational design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive exploration of the molecular structure, synthesis, and detailed characterization of this compound. We delve into its tautomeric nature, outline a robust synthetic protocol, and present a multi-faceted analytical characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to be an essential resource for researchers engaged in medicinal chemistry and drug discovery, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Significance of the this compound Scaffold

The quinolone ring system is a privileged scaffold in medicinal chemistry, forming the core of a wide array of therapeutic agents. The introduction of a fluorine atom at the C-7 position of the quinolin-4-ol backbone can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the molecule. These modifications can lead to enhanced biological activity and an improved pharmacokinetic profile, making this compound a valuable building block in the synthesis of advanced pharmaceutical compounds. A thorough characterization of this foundational molecule is therefore a critical first step in the development of new and improved quinolone-based drugs.

Molecular Structure and Tautomerism

A crucial aspect of the molecular identity of this compound is its existence in a tautomeric equilibrium between the enol form (this compound) and the more stable keto form (7-fluoro-1H-quinolin-4-one).

Caption: Tautomeric equilibrium of this compound.

In the solid state and in most solutions, the equilibrium lies significantly towards the keto form, 7-fluoro-4(1H)-quinolone. This preference is driven by the greater thermodynamic stability of the amide-like functionality within the heterocyclic ring. Spectroscopic evidence, particularly from NMR and IR, strongly supports the predominance of the keto tautomer, as will be detailed in the characterization sections. The IUPAC name for the predominant keto form is 7-fluoro-1H-quinolin-4-one.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a well-established synthetic route, the Gould-Jacobs reaction, which involves the condensation of a substituted aniline with a malonic acid derivative, followed by a thermal cyclization.

Synthetic Pathway

The overall synthetic strategy commences with the reaction of 3-fluoroaniline with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate. This intermediate then undergoes a high-temperature cyclization to yield the ethyl ester of 7-fluoro-4-hydroxyquinoline-3-carboxylic acid. Subsequent hydrolysis and decarboxylation afford the target molecule, this compound.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of Diethyl 2-((3-fluorophenyl)amino)methylenemalonate

-

In a round-bottom flask, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

-

Heat the reaction mixture at 110-120 °C for 2 hours with stirring.

-

Allow the mixture to cool to room temperature. The resulting crude product is typically used in the next step without further purification.

Step 2: Synthesis of Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate

-

Add the crude product from Step 1 to a high-boiling point solvent such as diphenyl ether.

-

Heat the mixture to 250-260 °C and maintain this temperature for 30 minutes.

-

Cool the reaction mixture and add hexane to precipitate the product.

-

Filter the solid, wash with hexane, and dry to obtain the ethyl ester.

Step 3: Synthesis of this compound

-

Suspend the ethyl ester from Step 2 in a 10% aqueous solution of sodium hydroxide.

-

Reflux the mixture for 4 hours.

-

Cool the solution and acidify with concentrated hydrochloric acid to a pH of approximately 5-6.

-

A precipitate will form. Filter the solid, wash with water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield this compound as a solid.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound. The following data is characteristic of the predominant keto tautomer, 7-fluoro-4(1H)-quinolone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR (Proton NMR): The proton NMR spectrum provides information on the number and chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | br s | 1H | N-H |

| ~8.1 | d | 1H | H-5 |

| ~7.8 | dd | 1H | H-2 |

| ~7.4 | m | 1H | H-6 |

| ~7.2 | d | 1H | H-8 |

| ~6.1 | d | 1H | H-3 |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

The broad singlet at approximately 11.5 ppm is characteristic of the N-H proton of the quinolone ring, providing strong evidence for the keto tautomer. The downfield shift of H-5 is due to the anisotropic effect of the neighboring carbonyl group.

¹³C NMR (Carbon NMR): The carbon NMR spectrum reveals the number of unique carbon atoms and their electronic environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~176 | C-4 (C=O) |

| ~162 (d, JCF ≈ 245 Hz) | C-7 |

| ~148 | C-8a |

| ~140 | C-2 |

| ~126 (d, JCF ≈ 10 Hz) | C-5 |

| ~122 (d, JCF ≈ 25 Hz) | C-6 |

| ~118 | C-4a |

| ~110 (d, JCF ≈ 22 Hz) | C-8 |

| ~109 | C-3 |

Note: The presence of the fluorine atom results in splitting of the signals for the adjacent carbon atoms (C-F coupling).

The signal at ~176 ppm is indicative of a carbonyl carbon, further confirming the predominance of the keto form. The large coupling constant for C-7 is characteristic of a direct carbon-fluorine bond.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200-2800 (broad) | N-H stretch | Amide |

| ~1640 | C=O stretch | Amide (quinolone carbonyl) |

| ~1600, ~1550 | C=C stretch | Aromatic ring |

| ~1250 | C-F stretch | Aryl fluoride |

The broad absorption in the 3200-2800 cm⁻¹ region is characteristic of the N-H stretching vibration in the solid state, involved in hydrogen bonding. The strong absorption band around 1640 cm⁻¹ is a key indicator of the carbonyl group of the quinolone ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

For this compound (C₉H₆FNO), the expected molecular weight is approximately 163.15 g/mol . In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 163. The fragmentation pattern would likely involve the loss of CO (m/z = 135) and subsequent fragmentation of the quinoline ring system.

X-ray Crystallography

Conclusion

This technical guide has provided a detailed overview of the molecular structure, synthesis, and characterization of this compound. The predominance of the keto tautomer, 7-fluoro-4(1H)-quinolone, is a key feature of its molecular structure, strongly supported by spectroscopic data. The outlined synthetic protocol, based on the Gould-Jacobs reaction, offers a reliable method for its preparation. The comprehensive NMR, FT-IR, and mass spectrometry data presented serve as a crucial reference for the identification and quality control of this important synthetic intermediate. A thorough understanding of these fundamental properties is essential for the successful application of this compound in the development of novel and effective pharmaceutical agents.

References

Potential therapeutic targets of 7-Fluoroquinolin-4-ol

An In-Depth Technical Guide to the Potential Therapeutic Targets of 7-Fluoroquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities.[1][2] This technical guide delves into the prospective therapeutic landscape of a specific derivative, this compound. While direct experimental data on this particular molecule is nascent, a comprehensive analysis of structurally analogous compounds, particularly fluoroquinolones and 4-hydroxyquinolines, allows for the formulation of robust hypotheses regarding its potential molecular targets and mechanisms of action. This document will serve as a foundational resource for researchers aiming to elucidate the therapeutic utility of this compound, providing not only a theoretical framework of potential targets but also actionable experimental protocols for their identification and validation.

The Quinoline Nucleus: A Cornerstone of Pharmacological Activity

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a structural feature present in a wide array of pharmacologically active compounds.[2][3] Its derivatives have been successfully developed into drugs for a variety of indications, including:

-

Anticancer agents: Compounds like camptothecin and its analogs are potent topoisomerase inhibitors.[2]

-

Antimicrobial agents: The fluoroquinolone class of antibiotics, such as ciprofloxacin and levofloxacin, are widely used to treat bacterial infections.[4][5]

-

Antimalarial drugs: Chloroquine and quinine have been mainstays in the treatment of malaria.[2][3]

-

Antiviral and anti-inflammatory agents: Various quinoline derivatives have demonstrated potential in these therapeutic areas as well.[2]

The versatility of the quinoline scaffold stems from its ability to be functionalized at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a fluorine atom, as in this compound, can significantly modulate factors such as metabolic stability, binding affinity, and bioavailability.

Potential Therapeutic Targets and Mechanistic Hypotheses

Based on the extensive literature on quinoline derivatives, we can postulate several key therapeutic targets for this compound.

Anticancer Therapeutic Avenues

The anticancer potential of quinoline-based compounds is well-documented.[6][7][8] Several distinct mechanisms of action have been identified for these molecules, suggesting that this compound may exert its effects through one or more of the following pathways.

A significant number of fluoroquinolone derivatives have been shown to exhibit anticancer activity by targeting human topoisomerase II.[7][9] These enzymes are crucial for managing DNA topology during replication and transcription. Their inhibition leads to DNA strand breaks and the induction of apoptosis in rapidly dividing cancer cells.

Postulated Mechanism: this compound may intercalate into the DNA-topoisomerase II complex, stabilizing it and preventing the re-ligation of the DNA strands. This would lead to an accumulation of double-strand breaks and subsequent cell cycle arrest and apoptosis.

References

- 1. nbinno.com [nbinno.com]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities [mdpi.com]

7-Fluoroquinolin-4-ol: A Privileged Scaffold for Modern Medicinal Chemistry

Abstract

The quinoline core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. The strategic introduction of fluorine atoms can dramatically enhance the pharmacological profile of these molecules, improving potency, metabolic stability, and target specificity. This technical guide provides an in-depth exploration of the 7-fluoroquinolin-4-ol scaffold, a versatile building block for the discovery of novel therapeutic agents. We will delve into the synthetic strategies for accessing this core, its diverse functionalization, and its application in the development of potent anticancer and antibacterial agents, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses.

Introduction: The Strategic Advantage of the this compound Scaffold

The quinoline ring system is a bicyclic aromatic heterocycle that forms the backbone of numerous approved drugs and clinical candidates. Its rigid structure provides a well-defined three-dimensional arrangement for presenting functional groups to biological targets. The 4-quinolone moiety, in particular, is a key pharmacophore in many antibacterial agents, most notably the fluoroquinolone antibiotics.[1][2]

Fluorination is a powerful and widely used strategy in modern drug design. The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and biological properties. Specifically, the introduction of a fluorine atom at the 7-position of the quinolin-4-ol scaffold can lead to:

-

Enhanced Binding Affinity: The electronegativity of fluorine can alter the electronic distribution of the quinoline ring, potentially leading to more favorable interactions with target proteins.

-

Improved Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the drug's half-life and bioavailability.

-

Modulated Physicochemical Properties: Fluorine substitution can influence lipophilicity and pKa, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).

This guide will serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in leveraging the this compound scaffold for the discovery of next-generation therapeutics.

Synthesis of the this compound Core

The construction of the this compound scaffold can be efficiently achieved through classic heterocyclic chemistry reactions, primarily the Gould-Jacobs reaction and the Conrad-Limpach-Knorr synthesis, both of which utilize 3-fluoroaniline as a key starting material.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust method for the synthesis of 4-hydroxyquinolines.[3][4] The reaction proceeds through the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization.

Caption: Gould-Jacobs synthesis of this compound.

-

Condensation: In a round-bottom flask, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture with stirring at 100-120 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: To the reaction mixture, add a high-boiling point solvent such as Dowtherm A. Heat the mixture to 240-260 °C for 20-30 minutes. Upon cooling, the cyclized product, ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate, will precipitate.

-

Saponification: Isolate the precipitate and suspend it in a solution of sodium hydroxide (10-20% in water/ethanol). Reflux the mixture for 1-2 hours until the ester is fully hydrolyzed.

-

Acidification and Decarboxylation: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. Filter the solid and heat it at its melting point or in a high-boiling solvent to effect decarboxylation, yielding this compound.

Conrad-Limpach-Knorr Synthesis

An alternative and widely used method is the Conrad-Limpach-Knorr synthesis, which involves the reaction of an aniline with a β-ketoester.[5][6][7]

References

- 1. karger.com [karger.com]

- 2. In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 6. Conrad-Limpach-Chinolinsynthese – Wikipedia [de.wikipedia.org]

- 7. synarchive.com [synarchive.com]

Structure-activity relationship (SAR) of 7-fluoroquinolones

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 7-Fluoroquinolones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-fluoroquinolones represent a potent and clinically significant class of synthetic broad-spectrum antibacterial agents. Their efficacy is rooted in a well-defined structure-activity relationship (SAR), where minor modifications to the core chemical scaffold can dramatically influence antibacterial potency, spectrum, target enzyme affinity, and pharmacokinetic properties. This guide provides a detailed exploration of the SAR of 7-fluoroquinolones, dissecting the role of each substituent position on the quinolone nucleus. By understanding the causal links between chemical structure and biological function, researchers can more effectively design next-generation agents with improved efficacy and reduced potential for resistance and toxicity.

The Fluoroquinolone Core: Mechanism and Essential Pharmacophore

The journey of quinolone antibiotics began with the discovery of nalidixic acid in 1962.[1][2] Subsequent generations evolved through extensive medicinal chemistry efforts, leading to the development of fluoroquinolones, which are characterized by a fluorine atom at the C-6 position.[2]

The fundamental mechanism of action for all quinolones is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][4][5][6] These enzymes are critical for managing DNA supercoiling, replication, and segregation. Fluoroquinolones trap these enzymes on the bacterial chromosome, forming a ternary complex of the drug, enzyme, and DNA.[7][8] This stabilization prevents the re-ligation of cleaved DNA, leading to the accumulation of double-strand breaks and subsequent bacterial cell death.[3][4][7]

The antibacterial activity of this class is critically dependent on a core pharmacophore within the bicyclic quinolone ring system.[9] Specifically, the carboxylic acid group at the C-3 position and the adjacent keto group at the C-4 position are indispensable.[10][11][12] These two moieties form a binding pocket that chelates a magnesium ion, which in turn interacts with specific amino acid residues in the target enzymes and the cleaved DNA.[11] Any significant modification or removal of these groups results in a dramatic loss of antibacterial activity.[10][13][14]

Caption: The essential pharmacophore of the fluoroquinolone nucleus.

Dissecting the Scaffold: A Positional Analysis of Structure-Activity Relationships

The genius of the fluoroquinolone class lies in its modular design, where specific substitutions at various positions around the core ring system fine-tune its biological activity.

The N-1 Position: Anchoring Potency

The substituent at the N-1 position plays a crucial role in determining overall potency and interacts hydrophobically with the major groove of the bacterial DNA.[13][15]

-

Optimal Substituents: Small, lipophilic groups are favored. A cyclopropyl ring, as seen in ciprofloxacin, is often the most potent substituent, conferring broad-spectrum activity.[13][14][16] Other effective groups include ethyl, butyl, and difluorophenyl moieties.[10][13][17]

-

Steric Hindrance: Large, bulky, or overly hydrophobic groups at N-1 can be detrimental, leading to decreased activity due to poor aqueous solubility or impaired penetration through the bacterial outer membrane.[15]

The C-6 Fluorine: The Gateway to Potency

The introduction of a fluorine atom at the C-6 position was a monumental step in the evolution from quinolones to fluoroquinolones.[10] This single substitution provides a dual benefit:

-

Enhanced Cell Penetration: The fluorine atom increases the lipophilicity of the molecule, which significantly improves its ability to penetrate the bacterial cell wall.[11][13][18]

-

Increased Target Affinity: The C-6 fluorine also enhances the drug's inhibitory activity against DNA gyrase, its primary target in many Gram-negative bacteria.[18][19]

The C-7 Position: The Spectrum of Activity Modulator

The C-7 position is the most versatile site for structural modification and is the primary determinant of the antibacterial spectrum, potency, and pharmacokinetic properties.[11][20][21] The introduction of a nitrogen-containing heterocycle is a common and highly effective strategy.

-

Piperazinyl Group: A piperazine ring (found in ciprofloxacin and norfloxacin) confers excellent potency against Gram-negative bacteria, including problematic pathogens like Pseudomonas aeruginosa.[10][13] However, this moiety has also been linked to CNS side effects due to off-target binding to GABA receptors in the brain.[13]

-

Aminopyrrolidinyl Group: Substituents like aminopyrrolidine tend to enhance activity against Gram-positive bacteria, including Streptococcus pneumoniae.[10][13]

-

Bulky Substituents: Larger, more complex groups at C-7 can be employed to reduce susceptibility to bacterial efflux pumps, a common mechanism of resistance.[13]

The C-8 Position: Fine-Tuning Activity and Safety

The C-8 substituent influences the molecule's spatial configuration, pharmacokinetic profile, and activity against specific bacterial types, while also playing a critical role in the drug's safety profile.[14][16]

-

Halogen (F, Cl): A fluorine or chlorine atom at C-8 generally improves oral absorption and enhances potency against Gram-negative pathogens.[10][13][22] However, a C-8 halogen is strongly associated with an increased risk of phototoxicity.[10]

-

Methoxy Group: The substitution of a methoxy group (as in moxifloxacin) significantly reduces the potential for phototoxicity.[10] This group also enhances activity against Gram-positive and anaerobic bacteria and may help overcome resistance in certain gyrase mutants.[10][16][23]

-

Cyano Group: A cyano (CN) group at C-8, as seen in the veterinary drug pradofloxacin, has been shown to provide high activity against both wild-type and first-step fluoroquinolone-resistant variants.[16][24]

References

- 1. Quinolone: a versatile therapeutic compound class - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacology of Fluoroquinolones | Pharmacology Mentor [pharmacologymentor.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Mode of action of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]

- 10. pharmacy180.com [pharmacy180.com]

- 11. Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. philadelphia.edu.jo [philadelphia.edu.jo]

- 14. academic.oup.com [academic.oup.com]

- 15. N1-Benzofused Modification of Fluoroquinolones Reduces Activity Against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. journals.asm.org [journals.asm.org]

- 20. C-7 substituent: Significance and symbolism [wisdomlib.org]

- 21. mdpi.com [mdpi.com]

- 22. ovid.com [ovid.com]

- 23. Fluoroquinolone Action against Mycobacteria: Effects of C-8 Substituents on Growth, Survival, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Fluoroquinolines via Conrad-Limpach Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 7-Fluoroquinolines and their Synthesis

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a fluorine atom at the 7-position of the quinoline ring has been a particularly fruitful strategy in the development of potent antibacterial agents, famously known as fluoroquinolones.[1][2] These compounds function by inhibiting bacterial DNA gyrase or topoisomerase IV, enzymes essential for DNA replication and repair.[3] The Conrad-Limpach synthesis, a classic and reliable method for constructing the 4-hydroxyquinoline core, offers a robust and adaptable route to access these valuable 7-fluoro-substituted analogues.[3][4]

This document provides a comprehensive guide to the experimental procedure for the Conrad-Limpach synthesis of 7-fluoroquinolines, focusing on the reaction of 3-fluoroaniline with a suitable β-ketoester equivalent. We will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step protocol, and discuss key considerations for process optimization and characterization of the final product.

Mechanistic Insights: The Conrad-Limpach Pathway to 4-Hydroxyquinolines

The Conrad-Limpach synthesis is a two-stage process that begins with the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[3]

-

Condensation: The reaction is initiated by the nucleophilic attack of the aniline (in our case, 3-fluoroaniline) on the β-ketoester. For the synthesis of quinolines with a carboxylate group at the 3-position, diethyl ethoxymethylenemalonate (EMME) is a commonly used β-ketoester equivalent.[4][5][6] This initial condensation, often catalyzed by a trace amount of acid, forms an enamine intermediate.

-

Thermal Cyclization: The rate-determining step is the thermal cyclization of the enamine intermediate.[3] This step requires significant thermal energy (typically temperatures exceeding 250 °C) to overcome the activation barrier for the intramolecular electrophilic attack of the enamine on the aromatic ring.[3][7] The reaction is typically carried out in a high-boiling point, inert solvent such as diphenyl ether or Dowtherm A to achieve the necessary temperatures.[5][6][7][8] Subsequent elimination of ethanol and tautomerization yields the stable 4-hydroxyquinoline product. It is important to note that the product exists in a tautomeric equilibrium between the 4-hydroxyquinoline and the 4-quinolone form, with the quinolone form often predominating.[3]

Below is a diagram illustrating the key steps in the Conrad-Limpach synthesis of a 7-fluoro-4-hydroxyquinoline.

Caption: Reaction mechanism for the Conrad-Limpach synthesis of a 7-fluoro-4-hydroxyquinoline.

Experimental Protocol: Synthesis of Ethyl 7-Fluoro-4-hydroxyquinoline-3-carboxylate

This protocol details the synthesis of ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate, a key intermediate for the elaboration into various fluoroquinolone drugs.

Materials and Reagents

| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | CAS No. | Notes |

| 3-Fluoroaniline | C₆H₆FN | 111.12 | 371-40-4 | Corrosive, toxic. Handle with care. |

| Diethyl ethoxymethylenemalonate (EMME) | C₁₀H₁₆O₅ | 216.23 | 87-13-8 | Lachrymator. Use in a fume hood. |

| Dowtherm A | C₁₂H₁₀O / C₁₂H₁₀ | ~166 | 8004-13-5 | High-boiling point solvent (eutectic mixture of diphenyl ether and biphenyl). |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Flammable. |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | For washing. |

Step-by-Step Procedure

The synthesis is conducted in two primary stages: the initial condensation to form the enamine intermediate, followed by the high-temperature cyclization.

Stage 1: Condensation of 3-Fluoroaniline with EMME

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.0 eq).

-

Heat the reaction mixture with stirring at 120-130 °C for 1-2 hours. The reaction is typically performed neat (without a solvent).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Allow the reaction mixture to cool to room temperature. The resulting product, ethyl 3-(3-fluoroanilino)acrylate, is often a viscous oil or a low-melting solid and can be used directly in the next step without further purification.

Stage 2: Thermal Cyclization

-

To the flask containing the crude enamine intermediate, add a high-boiling point solvent such as Dowtherm A (approximately 3-5 mL per gram of the starting aniline).

-

Equip the flask with a distillation head to allow for the removal of ethanol formed during the reaction.

-

Heat the reaction mixture to 250-260 °C with vigorous stirring.

-

Maintain this temperature for 30-60 minutes. The product will begin to precipitate out of the hot solution.

-

Allow the reaction mixture to cool to below 100 °C, and then add hexane to precipitate the product completely.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with hexane and then with a small amount of cold ethanol to remove any residual solvent and impurities.

-

Dry the product under vacuum to obtain ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.

Caption: Experimental workflow for the synthesis of ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.

Product Characterization

The structure and purity of the synthesized ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate should be confirmed by standard analytical techniques:

-

¹H NMR: To confirm the presence of the quinoline core protons, the ethyl ester protons, and the aromatic protons, showing the characteristic splitting patterns.

-

¹³C NMR: To identify all the unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.

-

Infrared (IR) Spectroscopy: To identify key functional groups such as the hydroxyl group (O-H stretch), the ester carbonyl group (C=O stretch), and the aromatic C-H and C=C bonds.

-

Melting Point: To assess the purity of the final product.

Process Optimization and Troubleshooting

-

Solvent Choice for Cyclization: While Dowtherm A is effective, other high-boiling point solvents like diphenyl ether can also be used.[5] The choice of solvent can influence the reaction time and yield, and may require optimization.[7]

-

Temperature Control: Precise temperature control during the cyclization step is crucial. Temperatures that are too low will result in incomplete reaction, while excessively high temperatures may lead to decomposition and reduced yields.

-

Purity of Starting Materials: The purity of the 3-fluoroaniline and EMME is important for obtaining a high yield of the desired product and minimizing side reactions.

-

Work-up Procedure: Thorough washing of the precipitated product is necessary to remove the high-boiling point solvent completely.

Conclusion

The Conrad-Limpach synthesis provides a direct and efficient method for the preparation of 7-fluoro-4-hydroxyquinolines, which are pivotal intermediates in the synthesis of fluoroquinolone antibiotics. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably produce these valuable compounds for further derivatization and biological evaluation. The protocol outlined in this document serves as a robust starting point for the synthesis and exploration of novel 7-fluoroquinoline derivatives in the pursuit of new and improved therapeutic agents.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 4. jptcp.com [jptcp.com]

- 5. benchchem.com [benchchem.com]

- 6. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 7. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

Mastering the N-Alkylation of 7-Fluoroquinolin-4-ol: A Guide to Reaction Conditions and Protocols

An Application Note for Medicinal and Process Chemistry

Authored by: Gemini, Senior Application Scientist

Abstract

The N-alkylated 4-quinolone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous antibacterial agents, including the highly successful fluoroquinolone class. The strategic introduction of an alkyl group at the N-1 position is a critical step in the synthesis of these compounds, profoundly influencing their biological activity, pharmacokinetic properties, and safety profile. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the N-alkylation of 7-fluoroquinolin-4-ol. We will explore the fundamental mechanistic principles, dissect the critical reaction parameters, and present a detailed, field-proven protocol. Furthermore, this guide includes a comparative analysis of various reaction conditions and a troubleshooting section to address common experimental challenges, ensuring a high rate of success in the laboratory.

Theoretical Background and Mechanistic Insights

The substrate, this compound, exists in a tautomeric equilibrium with its more stable keto form, 7-fluoro-1,4-dihydroquinolin-4-one. It is the nitrogen atom of this quinolinone tautomer that acts as the nucleophile in the alkylation reaction.

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The first and crucial step is the deprotonation of the relatively acidic N-H bond (pKa ≈ 11-12 in DMSO) by a suitable base. This generates a potent nucleophilic amide anion. This anion then attacks the electrophilic carbon of an alkylating agent, typically an alkyl halide, displacing the leaving group to form the desired C-N bond.

A potential competing reaction is the O-alkylation, which would yield a 4-alkoxyquinoline derivative. However, according to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the nitrogen anion is a "softer" nucleophile compared to the oxygen anion of the enolate form. Therefore, it preferentially reacts with soft electrophiles like alkyl halides. The choice of solvent and the base's counter-ion can further influence this regioselectivity, with polar aprotic solvents generally favoring N-alkylation.[1][2]

Critical Parameters for Successful N-Alkylation

Optimizing the N-alkylation of this compound requires careful consideration of several interconnected parameters. The interplay between the base, solvent, alkylating agent, and temperature dictates the reaction's efficiency, yield, and purity.

-

The Base: The base's primary role is to deprotonate the quinolone nitrogen efficiently without causing degradation.

-

Alkali Metal Carbonates (K₂CO₃, Cs₂CO₃): Potassium carbonate is a widely used, cost-effective, and moderately strong base sufficient for this transformation.[3] Cesium carbonate is a stronger and softer base, often leading to faster reactions and higher yields, though at a higher cost.[4]

-

Alkali Metal Phosphates (K₃PO₄): Potassium phosphate is another effective base, comparable in strength to carbonates, and has been shown to be highly efficient in similar systems.[4][5]

-

Metal Hydrides (NaH): Sodium hydride is a very strong, non-nucleophilic base that ensures complete and irreversible deprotonation.[1] It is often used when milder bases fail but requires careful handling due to its reactivity with protic solvents and moisture.

-

-

The Solvent: The solvent must dissolve the reactants and facilitate the SN2 reaction.

-

Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are the solvents of choice.[1][3][4] They excel at solvating the metal cation of the base, leaving the quinolone anion highly reactive and "naked," thereby accelerating the rate of N-alkylation.

-

Green Chemistry Considerations: Researchers should be aware that solvents like DMF and NMP are under increasing regulatory scrutiny.[6] Alternatives such as acetonitrile or acetone can be employed, sometimes under pressure to achieve necessary temperatures, or greener solvent options should be explored.[6]

-

-

The Alkylating Agent: The choice of alkylating agent determines the substituent introduced at the N-1 position.

-

Alkyl Halides: Alkyl bromides and iodides are excellent electrophiles due to the good leaving group ability of Br⁻ and I⁻. Alkyl chlorides are less reactive and may require harsher conditions or the addition of a catalyst.[1] For synthesizing precursors to common fluoroquinolones, reagents like 1-bromo-2-fluoroethane are particularly relevant.[3]

-

-

Temperature and Additives:

-

Temperature: Reaction temperatures typically range from ambient to 100 °C or higher.[1] The required temperature depends on the reactivity of the alkylating agent and the strength of the base. Less reactive alkyl chlorides, for example, will necessitate higher temperatures than alkyl iodides.

-

Additives: To enhance the reactivity of less potent alkylating agents like alkyl chlorides, a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can be added. This facilitates an in situ Finkelstein reaction, transiently forming the more reactive alkyl iodide.[3] Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can be beneficial in biphasic systems or when using solid bases like K₂CO₃ to improve the interaction between the solid and liquid phases.

-

Comparative Table of Reaction Conditions

The following table summarizes various conditions reported for the N-alkylation of quinolone and related heterocyclic systems, providing a valuable reference for methods development.

| Base | Solvent | Alkylating Agent | Temperature | Additive | Yield | Reference |

| K₂CO₃ | DMF | 1-Bromo-2-fluoroethane | Not Specified | NaI | Not Specified | [3] |

| K₂CO₃ | DMF | Benzyl chloride | 100 °C | None | 82% | |

| Cs₂CO₃ | DMF | Benzyl chloride | 70 °C | None | 82% | |

| NaH | DMF | Benzyl chloride | Not Specified | None | 78% | [1] |

| K₃PO₄ | DMSO | Various Alkyl Amines* | 140 °C | None | Good to Excellent | [4][5] |

| K₂CO₃ | Acetone | Methyl chloroacetate | Reflux (4h) | TBAB | ~75% |

Note: This reference describes a tandem synthesis where N-alkylation is part of the quinolone formation.

Detailed Experimental Protocol: N-alkylation with 1-Bromo-2-fluoroethane

This protocol provides a robust method for the synthesis of 7-fluoro-1-(2-fluoroethyl)-1,4-dihydroquinolin-4-one, a key intermediate for potent antibacterial agents.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| This compound | C₉H₆FNO | 163.15 | 1.63 g | 10.0 | 1.0 |

| Anhydrous K₂CO₃ | K₂CO₃ | 138.21 | 2.07 g | 15.0 | 1.5 |

| 1-Bromo-2-fluoroethane | C₂H₄BrF | 126.96 | 1.52 g (1.0 mL) | 12.0 | 1.2 |

| Sodium Iodide | NaI | 149.89 | 0.22 g | 1.5 | 0.15 |

| Anhydrous DMF | C₃H₇NO | 73.09 | 50 mL | - | - |

Experimental Workflow Diagram

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-alkylation - Wordpress [reagents.acsgcipr.org]

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 7-Fluoroquinoline Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The introduction of a fluorine atom at the 7-position can significantly modulate a molecule's physicochemical properties, including metabolic stability and binding affinity. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of C-C bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the 7-position of the fluoroquinoline core. This document provides a comprehensive guide to the Suzuki coupling protocol for 7-fluoroquinoline analogs, addressing the unique challenges posed by this electron-deficient heterocyclic system and offering detailed, field-proven methodologies for successful synthesis.

Introduction: The Significance of 7-Aryl-Fluoroquinolines and the Suzuki-Miyaura Coupling

The synthesis of 7-aryl-fluoroquinoline derivatives is of paramount importance in drug discovery and materials science. The strategic placement of a fluorine atom can enhance biological activity and improve pharmacokinetic profiles. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron species and an organohalide, stands out for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[1] This makes it an ideal tool for the late-stage functionalization of complex molecules and the rapid generation of compound libraries for screening.

However, the successful application of the Suzuki coupling to 7-fluoroquinolines is not without its challenges. The electron-withdrawing nature of both the fluorine atom and the quinoline ring system deactivates the C-X (X = Br, Cl) bond towards oxidative addition, a critical step in the catalytic cycle.[2] Furthermore, the nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2] This guide will provide a detailed protocol that addresses these challenges through the careful selection of catalysts, ligands, bases, and reaction conditions.

The Catalytic Cycle and Key Mechanistic Considerations

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling.

For electron-deficient substrates like 7-halo-fluoroquinolines, the oxidative addition of the aryl halide to the Pd(0) complex is often the rate-limiting step.[3] To overcome this hurdle, the use of electron-rich and sterically bulky phosphine ligands is crucial. These ligands stabilize the palladium center and promote the oxidative addition step.[3][4]

Recommended Reagents and Rationale

The selection of appropriate reagents is critical for a successful Suzuki coupling with 7-fluoroquinoline analogs. The following table summarizes the recommended components and the reasoning behind their selection.

| Component | Recommended Reagents | Rationale |

| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) | These are common and effective palladium sources that are readily reduced in situ to the active Pd(0) species.[5] |

| Ligand | SPhos, XPhos, or RuPhos (Buchwald Ligands) | These are electron-rich and sterically bulky biaryl phosphine ligands that are highly effective for the coupling of challenging aryl chlorides and bromides, including electron-deficient heterocycles.[2][6] They accelerate the rate-limiting oxidative addition step and prevent catalyst deactivation. |

| Base | K₃PO₄ (Potassium phosphate) or Cs₂CO₃ (Cesium carbonate) | Stronger, non-nucleophilic bases are often required for the coupling of electron-deficient substrates to facilitate the transmetalation step.[2][5] K₃PO₄ is particularly effective in many cases. |

| Boron Source | Arylboronic acids or Arylboronic acid pinacol esters | Arylboronic acids are widely available. Pinacol esters can offer enhanced stability and are less prone to protodeboronation, a common side reaction.[2] |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O | A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.[2] The choice of solvent can influence reaction rates and should be optimized. |

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 7-halo-fluoroquinoline with an arylboronic acid. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Materials and Equipment

-

7-Bromo- or 7-chloro-fluoroquinoline analog (1.0 equiv)

-

Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

-

Phosphine ligand (e.g., SPhos, 4-10 mol%)

-

Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane)

-

Degassed water

-

Schlenk flask or microwave reaction vial

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Heating mantle or microwave reactor

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add the 7-halo-fluoroquinoline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to remove any oxygen.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst and the phosphine ligand.

-

Solvent Addition: Add the degassed organic solvent followed by the degassed water via syringe. The typical solvent ratio is between 4:1 and 10:1 (organic:water).

-

Reaction:

-

Conventional Heating: Place the reaction mixture in a preheated oil bath at 80-110 °C and stir vigorously for 4-24 hours.

-

Microwave Irradiation: If using a microwave reactor, heat the sealed vial to 100-150 °C for 15-60 minutes.[7][8][9][10][11] Microwave heating can significantly reduce reaction times.[7][8][9][10][11]

-

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup:

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent.[12]

-

Figure 2: Experimental workflow for the Suzuki coupling of 7-fluoroquinoline analogs.

Troubleshooting and Optimization

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Inappropriate ligand; Insufficiently strong base; Low temperature. | Use a fresh batch of catalyst and ligand. Switch to a more electron-rich and bulky ligand (e.g., XPhos). Use a stronger base like K₃PO₄. Increase the reaction temperature.[2] |

| Dehalogenation of Starting Material | Presence of a hydride source; Catalyst decomposition. | Avoid protic solvents like alcohols if dehalogenation is observed. Use a more stable palladium precatalyst.[2] |

| Protodeboronation of Boronic Acid | Harsh reaction conditions (high temperature, strong base); Excess water. | Lower the reaction temperature or use a milder base. Use a boronic acid pinacol ester which is more stable. Minimize the amount of water.[2] |

| Formation of Homocoupled Products | Presence of oxygen; Inefficient transmetalation. | Ensure thorough degassing of solvents and a robust inert atmosphere. Change the base or solvent to improve the solubility and reactivity of the boronate species. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of 7-aryl-fluoroquinoline analogs. While the electron-deficient nature of the fluoroquinoline core presents certain challenges, these can be effectively overcome by the judicious selection of an appropriate palladium catalyst system, particularly one employing bulky and electron-rich phosphine ligands, in conjunction with a suitable base and optimized reaction conditions. The protocol detailed herein provides a robust starting point for researchers in drug discovery and materials science to access a wide array of novel 7-substituted fluoroquinoline derivatives.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. reddit.com [reddit.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Microwave-Assisted Syntheses of Bioactive Seven-Membered, Macro-Sized Heterocycles and Their Fused Derivatives [mdpi.com]

- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijsrp.org [ijsrp.org]